Pimavanserin Tartrate is a synthetic compound classified as an atypical antipsychotic. [] In scientific research, it serves as a valuable tool for investigating various biological processes and disease models due to its specific pharmacological properties, particularly its selective inverse agonism at serotonin 5-HT2A receptors. [, , , ] This selectivity profile distinguishes Pimavanserin Tartrate from typical antipsychotics and allows for targeted research into the role of 5-HT2A receptors in different physiological and pathological conditions. [, ]
Pimavanserin was developed by Acadia Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2016 under the brand name Nuplazid. Its classification as a 5-HT2A receptor inverse agonist allows it to modulate serotonin pathways, which are implicated in various neuropsychiatric disorders.
The synthesis of pimavanserin tartrate involves several steps to ensure high purity and yield. A notable method includes:
Pimavanserin has a complex molecular structure characterized by its unique arrangement of atoms:
The molecular structure allows it to selectively bind to the 5-HT2A receptor, facilitating its mechanism of action in modulating neurotransmitter activity .
Pimavanserin participates in several chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled for temperature, pH, and concentration to maximize yield and purity .
Pimavanserin acts primarily as an inverse agonist at the serotonin 5-HT2A receptors, which means it binds to these receptors and stabilizes them in an inactive state, reducing their activity. This mechanism is crucial for alleviating psychotic symptoms without the typical side effects associated with other antipsychotic medications.
Pimavanserin tartrate exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and therapeutic efficacy .
Pimavanserin tartrate is primarily indicated for:
Its unique mechanism of action positions it as a valuable option in the management of complex psychiatric symptoms where traditional therapies may fall short .
Pimavanserin tartrate is a carbamide derivative with the chemical name N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1). Its molecular formula is C54H74F2N6O10, with a molecular weight of 1005.20 g/mol [3] [6]. The compound exists as a tartrate salt, enhancing its aqueous solubility and stability. The tartrate moiety forms hydrogen bonds with the carbamide group, influencing crystalline structure and bioavailability [3].
Key physicochemical properties include:
Table 1: Physicochemical Properties of Pimavanserin Tartrate
Property | Value |
---|---|
Molecular Formula | C54H74F2N6O10 |
Molecular Weight | 1005.20 g/mol |
logP | 4.19 |
Protein Binding | 95% (mean value) |
Crystal Structure | Monoclinic, hydrogen-bonded network |
Pimavanserin tartrate functions as a selective inverse agonist at serotonin 5-HT2A receptors. Unlike antagonists, which block agonist-induced receptor activation, inverse agonists suppress constitutive (basal) receptor signaling [4] [10]. This action normalizes glutamate and dopamine release in cortical-striatal pathways, which are dysregulated in psychosis [4] [10]. The inverse agonism is critical for reducing hallucinogenic signaling without impairing motor function—a limitation of dopamine-blocking antipsychotics [1] [5].
Pimavanserin exhibits nanomolar affinity for 5-HT2A receptors (Ki = 0.087–0.5 nM) and 10-fold lower affinity for 5-HT2C receptors (Ki = 0.44–10 nM) [5] [6] [10]. Functional assays show 49-fold selectivity for 5-HT2A over 5-HT2C receptors (IC50 = 1.9 nM vs. 91 nM) [6]. Notably, it has negligible affinity (Ki >300 nM) for dopaminergic (D2), histaminergic, muscarinic, or adrenergic receptors, explaining its low risk of motor side effects [1] [5] [10]. Low-affinity binding to σ1 receptors (Ki = 120 nM) occurs but is clinically insignificant [5].
Table 2: Receptor Binding Profile of Pimavanserin
Receptor | Affinity (Ki, nM) | Functional Activity |
---|---|---|
5-HT2A | 0.087–0.5 | Inverse agonist |
5-HT2C | 0.44–10 | Inverse agonist (weak) |
σ1 | 120 | Binder (no functional effect) |
D2 | >300 | No activity |
Absorption:
Oral bioavailability exceeds 99.7%, with peak plasma concentrations (Tmax) achieved in 6 hours. Food intake has minimal impact: high-fat meals reduce Cmax by 9% but increase AUC by 8% [2] [5].
Metabolism:
Hepatic metabolism involves CYP3A4/5 (primary), CYP2J2, and CYP2D6 [1] [5]. The major active metabolite, N-desmethylpimavanserin (AC-279), forms via oxidative demethylation and exhibits pharmacological activity similar to the parent compound [5] [6].
Elimination:
Pimavanserin has a half-life of 57 hours, while N-desmethylpimavanserin has a half-life of 200 hours [1] [6]. Excretion occurs primarily via feces (1.53% of dose) and minimally via urine (0.6%) as unchanged drug [5].
Table 3: Pharmacokinetic Parameters
Parameter | Pimavanserin | Metabolite (AC-279) |
---|---|---|
Tmax (h) | 6 | 6 |
Half-life (h) | 57 | 200 |
Primary Metabolic Route | CYP3A4/5 | N-demethylation |
Excretion (% unchanged) | Feces: 1.53% | Not quantified |
Pimavanserin modulates serotonergic signaling without altering dopamine, acetylcholine, or histamine transmission [4] [10]. Key pharmacodynamic effects include: